molecular formula C9H13N3OSi B3329868 2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 64125-42-4

2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B3329868
CAS RN: 64125-42-4
M. Wt: 207.3 g/mol
InChI Key: RLXRLPSZNJLVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a unique heterocyclic compound . It is an intermediate in the synthesis of Isotrazodone . Isotrazodone is an impurity of Trazodone, which is an antidepressant .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one”, has been a topic of interest in the field of pharmaceutical chemistry . The synthesis methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular formula of “2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one” is C9H13N3OSi . Its molecular weight is 207.3 .


Chemical Reactions Analysis

“2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one” is used as an intermediate in the synthesis of Isotrazodone . It was also used to prepare a congener of Trazodone .

Mechanism of Action

While the specific mechanism of action for “2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one” is not mentioned in the search results, it’s worth noting that compounds containing a triazole are significant heterocycles that exhibit broad biological activities . For example, they have been found to be potent inhibitors of the PD-1/PD-L1 interaction .

properties

CAS RN

64125-42-4

Molecular Formula

C9H13N3OSi

Molecular Weight

207.3 g/mol

IUPAC Name

2-trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C9H13N3OSi/c1-14(2,3)12-9(13)11-7-5-4-6-8(11)10-12/h4-7H,1-3H3

InChI Key

RLXRLPSZNJLVPX-UHFFFAOYSA-N

Isomeric SMILES

C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1

SMILES

C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1

Canonical SMILES

C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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